![molecular formula C7H13NO B2817168 (S)-5-Isopropylpyrrolidin-2-one CAS No. 139564-41-3](/img/structure/B2817168.png)
(S)-5-Isopropylpyrrolidin-2-one
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Description
(S)-5-Isopropylpyrrolidin-2-one is a chemical compound that belongs to the family of pyrrolidinones. It is a chiral molecule that has been extensively studied for its potential applications in the field of organic synthesis, pharmacology, and medicinal chemistry. The compound is also known by its common name, R-207910, and has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Chemical Properties
(S)-5-Isopropylpyrrolidin-2-one, a derivative of pyrrolidin-2-one, shows promise in the field of pharmaceutical chemistry due to its potential for the synthesis of new medicinal molecules with improved biological activities. It allows for the introduction of various substituents into the nucleus, which is crucial for developing new active compounds. Studies demonstrate the synthesis of compounds by introducing substituents at various positions of 3-hydroxy-3-pyrrolin-2-one, highlighting their chemical properties and biological activities (Rubtsova et al., 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of pyrrolidin-2-one have been used to create compounds with potential anticancer activity. For instance, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one was synthesized, showing properties as a DNA intercalative human topoisomerase IIα catalytic inhibitor with caspase 3-independent anticancer activity. This indicates the significant role of pyrrolidin-2-one derivatives in developing new therapeutic agents (Jeon et al., 2017).
DNA Research
In the field of DNA research, pyrrolidin-2-one derivatives have been used for fluorescent labeling of nucleic acids. This is crucial in basic research and medical applications, such as site-specific incorporation of fluorescent base analogs in RNA by transcription mediated by unnatural base pairs (Kimoto et al., 2007). Such applications are vital for understanding RNA molecule dynamics and their intra- and intermolecular interactions.
Chemical Synthesis
The compound also finds applications in the synthesis of other complex molecules. For instance, the synthesis of 1,5-disubstituted pyrrolidin-2-ones has been achieved through nucleophilic substitution, demonstrating the versatility of pyrrolidin-2-one derivatives in organic synthesis (Katritzky et al., 2000).
properties
IUPAC Name |
(5S)-5-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLVFGXHJQWAB-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Isopropylpyrrolidin-2-one | |
CAS RN |
139564-41-3 |
Source
|
Record name | (5S)-5-(propan-2-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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